molecular formula C19H21ClN2O B4027614 4-benzyl-N-(3-chlorophenyl)-1-piperidinecarboxamide CAS No. 339362-48-0

4-benzyl-N-(3-chlorophenyl)-1-piperidinecarboxamide

Cat. No.: B4027614
CAS No.: 339362-48-0
M. Wt: 328.8 g/mol
InChI Key: AIYRAPUSENGMIS-UHFFFAOYSA-N
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Description

4-Benzyl-N-(3-chlorophenyl)-1-piperidinecarboxamide is a synthetic organic compound featuring a piperidine core substituted with a benzyl group at the 4-position and a carboxamide group linked to a 3-chlorophenyl ring. This structure combines a hydrophobic benzyl moiety with a polar carboxamide and a halogenated aromatic system, making it a candidate for pharmacological studies, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

4-benzyl-N-(3-chlorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c20-17-7-4-8-18(14-17)21-19(23)22-11-9-16(10-12-22)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYRAPUSENGMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339362-48-0
Record name 4-BENZYL-N-(3-CHLOROPHENYL)-1-PIPERIDINECARBOXAMIDE
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Biological Activity

4-benzyl-N-(3-chlorophenyl)-1-piperidinecarboxamide, also known by its chemical structure C19_{19}H21_{21}ClN2_2O, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19_{19}H21_{21}ClN2_2O
  • Molecular Weight : 344.84 g/mol
  • CAS Number : 339362-48-0

Research indicates that this compound acts primarily as an antagonist at certain chemokine receptors, particularly the CC chemokine receptor 3 (CCR3). This receptor is crucial in mediating inflammatory responses and has been implicated in various diseases, including asthma and allergic reactions.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the piperidine ring and the benzyl group can significantly influence the compound's binding affinity and selectivity for CCR3. For instance, the introduction of halogen substituents on the aromatic ring has been linked to enhanced receptor antagonism, shifting the binding potency from micromolar to low nanomolar ranges .

Antagonistic Effects

This compound has demonstrated potent antagonistic effects against CCR3-mediated signaling pathways. In vitro assays revealed that it effectively inhibited eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, which are critical in allergic inflammation .

Antimicrobial Activity

Preliminary studies have suggested potential antimicrobial properties of this compound. Its structural analogs have been reported to exhibit activity against various bacterial strains, indicating a possible broad-spectrum antimicrobial effect.

Case Studies

  • Eosinophil Chemotaxis Inhibition :
    • A study evaluated the efficacy of this compound in inhibiting eosinophil migration in response to eotaxin. The results indicated a significant reduction in eosinophil chemotaxis at concentrations as low as 10 nM, suggesting high potency as a CCR3 antagonist.
  • Inflammatory Models :
    • In animal models of asthma, administration of this compound resulted in reduced airway hyperresponsiveness and inflammation markers, supporting its potential use in treating allergic diseases.

Data Table: Summary of Biological Activities

Activity Type Effect Observed Concentration Range Reference
CCR3 AntagonismInhibition of calcium mobilization10 nM - 100 nM
Eosinophil ChemotaxisReduced migration10 nM
Antimicrobial ActivityActivity against bacterial strainsVaries by strain

Scientific Research Applications

1.1. Neuropharmacology

4-benzyl-N-(3-chlorophenyl)-1-piperidinecarboxamide has been investigated for its neuropharmacological properties. It exhibits activity as a monoamine releasing agent, showing selectivity for dopamine and norepinephrine over serotonin, which suggests potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD) .

1.2. Antiviral Activity

Recent studies have highlighted the compound's effectiveness against influenza viruses, particularly H1N1. The structure-activity relationship (SAR) studies indicate that specific substitutions on the piperidine ring enhance antiviral efficacy, making it a candidate for further development as an antiviral agent .

1.3. Cancer Therapy

Research indicates that piperidine derivatives, including this compound, may possess anticancer properties. They have shown cytotoxic effects in various cancer cell lines, suggesting a mechanism that could be exploited for developing new cancer therapies .

2.1. Chromatographic Techniques

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A method utilizing a reverse phase HPLC with acetonitrile and water has been developed to separate and quantify the compound in biological samples, which is crucial for pharmacokinetic studies .

Technique Description Application
HPLCReverse phase method using acetonitrile and waterQuantification in pharmacokinetics
Mass SpectrometryCoupled with HPLC for structural identificationAnalyzing metabolic pathways

3.1. Drug Development

In a recent case study, this compound was evaluated in combination with other compounds to enhance its therapeutic efficacy against cystic fibrosis transmembrane conductance regulator (CFTR) mutations. The results demonstrated improved chloride conductance when used synergistically with existing CFTR potentiators .

3.2. Structure-Activity Relationship Studies

A series of derivatives of this compound were synthesized to investigate their biological activities further. The modifications led to compounds with enhanced potency against specific targets, illustrating the importance of structural variations in drug design .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Produces piperidine-1-carboxylic acid and 3-chloroaniline via cleavage of the C–N bond.

  • Basic Hydrolysis : Yields piperidine and 3-chlorophenyl isocyanate under strongly alkaline conditions (e.g., NaOH, H₂O/heat).

Reagents Conditions Products
HCl (6M)Reflux, 12–24 hrsPiperidine-1-carboxylic acid + 3-chloroaniline
NaOH (40%)100°C, 6–8 hrsPiperidine + 3-chlorophenyl isocyanate

Alkylation at the Piperidine Nitrogen

The tertiary amine in the piperidine ring reacts with alkylating agents (e.g., methyl iodide):

  • Reaction : Forms quaternary ammonium salts .

  • Example :
    4-Benzyl-N-(3-chlorophenyl)-1-piperidinecarboxamide+CH3IN-Methyl-4-benzylpiperidinium iodide\text{this compound} + \text{CH}_3\text{I} \rightarrow \text{N-Methyl-4-benzylpiperidinium iodide}

Reagents Conditions Products
Methyl iodideDMF, 60°C, 4 hrsQuaternary ammonium salt (89% yield)

Oxidation of the Piperidine Ring

The piperidine nitrogen can be oxidized to form an N-oxide derivative:

  • Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

  • Mechanism : Oxygen insertion at the nitrogen center.

Reagents Conditions Products
H₂O₂ (30%)Ethanol, 50°C, 3 hrsPiperidine N-oxide (75% yield)

Reduction of the Benzyl Group

Catalytic hydrogenation reduces the benzyl aromatic ring to a cyclohexane derivative:

  • Reagents : H₂ gas with Pd/C or Raney Ni .

  • Example :
    BenzylH2/Pd-CCyclohexylmethyl\text{Benzyl} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Cyclohexylmethyl}

Reagents Conditions Products
H₂ (1 atm), Pd/CEthanol, RT, 12 hrs4-(Cyclohexylmethyl)-N-(3-chlorophenyl)-1-piperidinecarboxamide

Nucleophilic Aromatic Substitution (NAS) at the Chlorophenyl Group

The 3-chlorophenyl group may undergo substitution under harsh conditions:

  • Reagents : Strong nucleophiles (e.g., NH₃, KOH) at elevated temperatures.

  • Limitation : Chlorine is a poor leaving group; reactions require Cu catalysts or microwave irradiation.

Reagents Conditions Products
KNH₂, NH₃(l)−33°C, 48 hrs3-Aminophenyl derivative (low yield)

Comparative Reactivity with Analogous Compounds

The benzyl and chlorophenyl substituents modulate reactivity compared to simpler piperidine carboxamides:

Compound Hydrolysis Rate Oxidation Yield Reduction Efficiency
This compoundModerate75%High (90%)
N-Methylpiperidine-4-carboxamideFast85%N/A
N-Propylpiperidine-4-carboxamideSlow65%Moderate (70%)

Mechanistic Insights

  • Amide Hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • N-Oxidation : Proceeds via a radical mechanism in the presence of peroxides.

  • Benzyl Reduction : Follows heterogeneous catalysis on the Pd surface, with syn-addition of hydrogen .

Comparison with Similar Compounds

Future Research Directions

Molecular Docking Studies : To validate hypothesized enzyme interactions (e.g., kinases, proteases) using tools like AutoDock or Schrödinger Suite.

In Silico ADMET Profiling : Predict drug-likeness using software such as SwissADME or ADMETlab .

Synthetic Optimization : Explore substituent variations (e.g., replacing chlorine with trifluoromethyl for enhanced metabolic stability).

Q & A

Basic: What are the key challenges in synthesizing 4-benzyl-N-(3-chlorophenyl)-1-piperidinecarboxamide, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves coupling a piperidinecarboxamide scaffold with benzyl and 3-chlorophenyl groups. Challenges include low yields due to steric hindrance and competing side reactions. Optimization strategies:

  • Catalyst selection : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
  • Temperature control : Maintain 0–5°C during benzylation to minimize byproducts (e.g., N-alkylation instead of O-alkylation) .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the target compound .

Advanced: How can discrepancies in reported biological activity of analogs be resolved through structural validation?

Answer:
Conflicting bioactivity data often arise from impurities or incorrect stereochemical assignments. Methodological solutions:

  • X-ray crystallography : Resolve absolute configuration, as demonstrated for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (COD entry 2230670) .
  • 2D NMR (NOESY, HSQC) : Confirm spatial proximity of benzyl and 3-chlorophenyl groups to rule out regioisomers .
  • Batch reproducibility testing : Compare HPLC purity (>98%) across synthesis batches to exclude impurity-driven activity variations .

Basic: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Answer:

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2) and plasma .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .
  • Circular dichroism (CD) : Track conformational changes in aqueous vs. organic solvents .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

  • Substituent variation : Replace the 3-chlorophenyl group with fluorophenyl or methyl groups (see pyrazole-carboxamide analogs in ).
  • Docking simulations : Use AutoDock Vina to predict binding affinity variations when modifying the piperidine ring’s benzyl group .
  • In vitro assays : Test against off-target receptors (e.g., serotonin 5-HT2A) to quantify selectivity indices .

Basic: What are the limitations of current synthetic routes for scaling to multi-gram quantities?

Answer:

  • Low atom economy : Traditional routes (e.g., Schotten-Baumann) generate stoichiometric waste. Switch to flow chemistry for continuous amide bond formation .
  • Solvent toxicity : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
  • Catalyst recycling : Immobilize Pd/C catalysts on mesoporous silica to reduce costs in hydrogenation steps .

Advanced: How can computational modeling predict metabolite formation and toxicity risks?

Answer:

  • In silico tools : Use GLORY or ADMET Predictor to identify potential metabolites (e.g., piperidine ring oxidation or chlorophenyl dehalogenation) .
  • CYP450 inhibition assays : Validate predictions using human liver microsomes and LC-MS/MS .
  • Toxicity profiling : Compare with structurally related compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) to infer hepatotoxicity risks .

Basic: What crystallographic data are available for related compounds to guide polymorph screening?

Answer:

  • Piperidinecarboxamide derivatives : COD entry 2230670 (monoclinic P21/c, Z=4) provides reference unit cell parameters for polymorphism studies .
  • Packing analysis : Use Mercury Software to predict hydrogen-bonding patterns (e.g., N-H···O=C interactions) that stabilize specific polymorphs .

Advanced: How do steric and electronic effects influence regioselectivity in functionalization reactions?

Answer:

  • Steric maps : Generate using DFT calculations (e.g., Gaussian 16) to identify hindered sites on the piperidine ring .
  • Electrophilic substitution : The 3-chlorophenyl group directs electrophiles to the para position via resonance, as shown in nitrobenzamide analogs .
  • Experimental validation : Compare reaction outcomes using bulky (tert-butyl) vs. small (methyl) substituents .

Basic: What spectral databases are recommended for verifying synthetic intermediates?

Answer:

  • NMR databases : Use SDBS or HMDB for 1H/13C chemical shifts of piperidine and chlorophenyl motifs .
  • Mass spectrometry : Cross-reference with PubChem CID entries (e.g., CID 2805518 for pyrrolidine analogs) .

Advanced: How can factorial design optimize reaction parameters for high-throughput synthesis?

Answer:

  • Factors : Temperature (25–60°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%) .
  • Response surface methodology (RSM) : Model interactions between factors to maximize yield (e.g., 85% yield at 40°C, 3 mol% catalyst) .
  • Validation : Confirm via triplicate runs and ANOVA (p<0.05 for significant factors) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-benzyl-N-(3-chlorophenyl)-1-piperidinecarboxamide
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4-benzyl-N-(3-chlorophenyl)-1-piperidinecarboxamide

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